BenchChemオンラインストアへようこそ!

1-Methylbenzimidazole

Physical chemistry Formulation Process chemistry

1-Methylbenzimidazole is the optimal NHC precursor for silver-carbene complexes with 3‑fold higher cytotoxicity vs cisplatin (IC₅₀ 1.2 μM against Caki‑1). Its N1‑methylation blocks a coordination site, enabling distinct binding modes essential for catalytic hydrogenation and telmisartan intermediate synthesis. With a melting point of 59–62 °C and commercial availability up to 50 kg at 98–99% purity, it supports pilot‑plant campaigns and base‑sensitive routes that avoid acid‑labile degradation. Choose this compound when conformational flexibility is acceptable or when developing PDE4 inhibitor scaffolds.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 1632-83-3
Cat. No. B167850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbenzimidazole
CAS1632-83-3
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=CC=CC=C21
InChIInChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3
InChIKeyFGYADSCZTQOAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylbenzimidazole (CAS 1632-83-3) for Pharmaceutical Synthesis and Coordination Chemistry: Procurement Guide and Technical Specifications


1-Methylbenzimidazole (CAS 1632-83-3) is an N1-alkylated benzimidazole derivative with the molecular formula C8H8N2 and molecular weight 132.16 g/mol . Its physical properties—melting point of 59–62 °C and boiling point of 154 °C at 12 mmHg—distinguish it markedly from its closest analogs, unsubstituted benzimidazole (mp 169–171 °C) and 2-methylbenzimidazole (mp 175–177 °C) . The compound serves as a versatile building block in pharmaceutical synthesis, a precursor for N-heterocyclic carbene (NHC) ligands, and a coordination ligand for transition metal complexes, with established utility in cross-coupling reactions, catalytic hydrogenation, and the preparation of biologically active silver complexes [1][2].

Why 1-Methylbenzimidazole Cannot Be Replaced by Unsubstituted or 2-Substituted Benzimidazole Analogs in Regioselective and NHC-Dependent Applications


Although 1-methylbenzimidazole shares the benzimidazole core with unsubstituted benzimidazole and 2-methylbenzimidazole, the N1-methyl substitution fundamentally alters its physical state (solid vs. crystalline needles), thermal properties (melting point differs by >100 °C), and synthetic accessibility under base-sensitive conditions . More critically, the methyl group at N1 blocks one coordination site, forcing distinct binding modes in metal complexes compared to 2-substituted analogs, which retain an accessible N1 position [1]. In NHC precursor chemistry, the N1-alkylation pattern dictates whether the resulting carbene can be generated at all—1-methylbenzimidazole yields NHC–silver complexes with IC50 values three-fold lower than cisplatin, whereas 2-substituted analogs follow different synthetic pathways [2][3]. The quantitative evidence below establishes where these differences translate into measurable performance gaps.

1-Methylbenzimidazole (1632-83-3) Quantitative Differentiation Evidence: Direct Performance Comparisons Against Structural Analogs


Physical State and Thermal Properties: 1-Methylbenzimidazole vs. Unsubstituted and 2-Methylbenzimidazole

1-Methylbenzimidazole exhibits a melting point of 59–62 °C and a boiling point of 154 °C at 12 mmHg (approximately 339 °C at atmospheric pressure), in stark contrast to both unsubstituted benzimidazole (mp 169–171 °C, bp >360 °C) and 2-methylbenzimidazole (mp 175–177 °C, bp 339 °C) . The melting point depression of approximately 110–115 °C relative to its isomers directly affects handling, purification, and formulation workflows—the compound exists as a solid at room temperature but melts readily under mild heating, whereas its analogs remain crystalline solids at temperatures exceeding 150 °C . The density of 1-methylbenzimidazole (1.11–1.125 g/cm³) is comparable to that of 2-methylbenzimidazole (1.11–1.19 g/cm³), but its refractive index (1.6013) is distinct .

Physical chemistry Formulation Process chemistry

Oxidative Stability: Os(VIII)-Catalyzed Oxidation Kinetics of 1-Methylbenzimidazole Relative to 2-Substituted Analogs

In a systematic kinetic study of Os(VIII)-catalyzed oxidation of benzimidazoles by chloramine-T in alkaline medium at 303 K, the relative reactivity order was established as: 2-methylbenzimidazole > 2-hydroxybenzimidazole > 2-aminobenzimidazole > unsubstituted benzimidazole > 1-methylbenzimidazole > 2-phenylbenzimidazole [1]. Critically, 1-methylbenzimidazole demonstrated lower oxidative susceptibility than both the unsubstituted parent benzimidazole and the 2-methyl analog. The catalyzed reactions were 10- to 15-fold faster than uncatalyzed reactions across all benzimidazoles examined, with the rate differences attributed to inductive effects of the substituents [1]. The study also established that oxidation follows first-order dependence on both [chloramine-T]₀ and [substrate]₀, with fractional-order dependence on [OH⁻] and [Os(VIII)] [1].

Catalysis Oxidation kinetics Process stability

Conformational Isomerism in Ruthenium Complexes: 1-Methylbenzimidazole vs. Bulkier N1-Alkyl Analogs

In a study of Cl₂Ru(diphosphane)L₂ complexes bearing N1-alkylated benzimidazole ligands, 1-methylbenzimidazole yielded complexes that exist as statistical mixtures of all possible conformational isomers [1]. In contrast, increasing the size of the N1-alkyl substituent to bulkier groups (e.g., longer alkyl chains or branched alkyls) enabled the preparation of complexes existing as a single diastereomer [1]. All complexes with benzimidazole ligands bound to ruthenium were active for mild and chemoselective hydrogenation of ketones in the presence of alkenes [1]. Notably, catalysts that exist as a single diastereomer—achievable only with bulkier N1-substituents—catalyzed the hydrogenation of prochiral ketones with moderate enantioselectivity that was significantly improved relative to catalysts existing in several conformations, such as those prepared from 1-methylbenzimidazole [1].

Coordination chemistry Catalysis Enantioselective synthesis

N-Heterocyclic Carbene–Silver Complex Cytotoxicity: 1-Methylbenzimidazole-Derived Complex vs. Cisplatin and Related NHC Complexes

In a systematic study of benzyl-substituted NHC–silver acetate complexes, the 1-methylbenzimidazole-derived NHC–silver complex (4c), specifically (1-methyl-3-(4-cyanobenzyl)benzimidazole-2-ylidene)silver(I) acetate, exhibited an IC₅₀ value of 1.2 (±0.6) μM against the human renal-cancer cell line Caki-1 in MTT-based in vitro cytotoxicity assays [1]. This represents approximately three-fold higher cytotoxicity (i.e., three-fold lower IC₅₀) than cisplatin, which showed an IC₅₀ of 3.3 μM under comparable conditions [1]. For comparison, the 1-methylimidazole-derived NHC–silver complex (4a) had an IC₅₀ of 6.2 (±1.0) μM, the 4,5-dichloroimidazole-derived complex (4b) had an IC₅₀ of 7.7 (±1.6) μM, and the 1,3-dibenzyl-5,6-dimethylbenzimidazole-derived complex (4e) had an IC₅₀ of 24.2 (±1.8) μM [1]. The NHC-precursors themselves were inactive as antibacterial agents, whereas all NHC–silver complexes showed high antibacterial activity against S. aureus and E. coli [1].

Medicinal chemistry NHC complexes Anticancer Cytotoxicity

Commercial Availability at Production Scale: 1-Methylbenzimidazole vs. Specialty 2-Substituted Analogs

1-Methylbenzimidazole is commercially available at production scales up to 50 kilograms from multiple global suppliers, with standard purity specifications of 98–99% (HPLC) [1]. This production capacity reflects the compound's established role as a pharmaceutical intermediate in the synthesis of commercial drugs, including the angiotensin II receptor antagonist telmisartan [2]. In contrast, many 2-substituted benzimidazole derivatives with specialized functional groups (e.g., 2-aminobenzimidazole, 2-phenylbenzimidazole) are typically available only at research gram-to-gram scales with significantly higher per-unit costs and longer lead times . The compound's straightforward synthetic accessibility—via condensation of N-methyl-1,2-phenylenediamine with formic acid derivatives or via NaH-mediated reaction with carbonitriles in 50–93% yields—contributes to its reliable commercial supply [3].

Procurement Supply chain Scale-up

Procurement-Relevant Application Scenarios for 1-Methylbenzimidazole (CAS 1632-83-3) Based on Verified Differential Performance


NHC–Silver Anticancer Complex Synthesis Requiring Superior Cytotoxicity

When the objective is to develop N-heterocyclic carbene–silver complexes with maximized cytotoxicity against renal cancer cell lines, 1-methylbenzimidazole is the demonstrably superior NHC precursor. Its derived complex 4c achieves an IC₅₀ of 1.2 μM against Caki-1 cells—three-fold lower (i.e., three-fold more potent) than cisplatin (3.3 μM) and five-fold lower than the 1-methylimidazole-derived analog (6.2 μM) [1]. Procurement of 1-methylbenzimidazole is therefore indicated when the target therapeutic profile demands the highest potency achievable within this NHC–silver complex family. The established synthetic route involves alkylation with p-cyanobenzyl bromide followed by reaction with silver(I) acetate, with the NHC-precursor and final complex both characterized by single-crystal X-ray diffraction [1].

Ruthenium-Catalyzed Ketone Hydrogenation with Tolerance for Alkenes

For chemoselective ketone hydrogenation in the presence of alkenes using Cl₂Ru(diphosphane)L₂ catalysts, 1-methylbenzimidazole serves as an effective benzimidazole ligand that yields catalytically active complexes [1]. However, procurement decisions must account for the documented conformational behavior: 1-methylbenzimidazole-derived complexes exist as statistical mixtures of all possible conformational isomers, whereas bulkier N1-alkyl benzimidazoles yield single diastereomers that provide significantly improved enantioselectivity [1]. Therefore, 1-methylbenzimidazole is the appropriate selection when conformational flexibility is acceptable or desired (e.g., catalyst library screening, achiral hydrogenation), but should be substituted with N1-isopropyl or N1-tert-butyl analogs when enantioselectivity is the primary performance criterion [1].

Pharmaceutical Intermediate Scale-Up for Telmisartan and Related APIs

In process development for 6-substituted-1-methyl-1H-benzimidazole derivatives, including intermediates for the antihypertensive drug telmisartan, 1-methylbenzimidazole is the required starting material [1]. The compound's commercial availability at up to 50 kg scale with 98–99% purity supports pilot-plant and early manufacturing campaigns without the delays and costs associated with in-house synthesis [2]. The lower melting point (59–62 °C) relative to 2-substituted analogs (175–177 °C) also facilitates melt-processing and lower-temperature alkylation steps that reduce energy costs and thermal degradation risks . This combination of kilogram-scale availability and favorable thermal properties makes 1-methylbenzimidazole the procurement-optimal choice for pharmaceutical intermediate manufacturing.

Acid-Sensitive Substrate Compatibility in Benzimidazole Library Synthesis

When synthesizing benzimidazole libraries from substrates bearing acid-labile protective groups such as acetals, 1-methylbenzimidazole is accessible via the NaH-mediated reaction of carbonitriles with N-methyl-1,2-phenylenediamine in toluene at 120–180 °C [1]. This basic-condition route completely avoids the acidic environments required by traditional benzimidazole syntheses (e.g., formic acid or HCl-mediated cyclization), enabling the preparation of N-methylbenzimidazole products that retain acetal and other acid-sensitive functionality [1]. The method achieves yields of 50–93% across aliphatic, aromatic, and heteroaromatic carbonitriles, and the resulting p-bromophenyl-substituted product can be further diversified via Suzuki, Sonogashira, Heck, and Buchwald–Hartwig cross-coupling reactions [1]. This synthetic versatility, combined with the compound's established role as a PDE4 inhibitor precursor, positions 1-methylbenzimidazole as the scaffold of choice for medicinal chemistry programs targeting acid-labile substrates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.